5-amino-2-fluoro-3-methylbenzoic acid
CAS No.: 1501767-86-7
Cat. No.: VC11569067
Molecular Formula: C8H8FNO2
Molecular Weight: 169.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1501767-86-7 |
---|---|
Molecular Formula | C8H8FNO2 |
Molecular Weight | 169.2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring with three substituents:
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Amino group at position 5: Enhances hydrogen-bonding potential and participation in biochemical interactions.
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Fluoro group at position 2: Contributes to electron-withdrawing effects, altering reactivity and stability.
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Methyl group at position 3: Introduces steric hindrance and modulates lipophilicity.
The molecular formula is C₈H₈FNO₂, with a molecular weight of 181.16 g/mol (calculated from atomic masses). Key spectral data for analogous compounds include:
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¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
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¹³C NMR: Carboxylic acid carbon at δ 170–175 ppm, aromatic carbons at δ 110–150 ppm .
Table 1: Molecular Properties
Synthesis and Production
Synthetic Routes
While no direct synthesis of 5-amino-2-fluoro-3-methylbenzoic acid is documented, pathways for structurally related compounds suggest feasible strategies:
Halogenation and Functional Group Interconversion
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Fluorination: Electrophilic fluorination using Selectfluor® on a pre-functionalized benzoic acid derivative, as demonstrated in the synthesis of 3-fluoro-5-aminolevulinic acid .
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Methyl Group Introduction: Friedel-Crafts alkylation or directed ortho-methylation using organometallic reagents .
Protecting Group Strategies
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Amino Protection: Temporary protection with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during fluorination .
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Carboxylic Acid Protection: Conversion to methyl or benzyl esters for stability during synthesis .
Table 2: Example Synthesis Steps for Analogous Compounds
Step | Reaction | Conditions | Yield | Source |
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1 | Nitration of toluic acid | HNO₃, H₂SO₄, 0°C | 75% | |
2 | Reduction of nitro group | H₂, Pd/C, ethanol | 90% | |
3 | Fluorination | Selectfluor®, CH₃CN, 60°C | 65% |
Physicochemical Properties
Acidity and Basicity
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pKa of Carboxylic Acid: ~4.2–4.5 (similar to benzoic acid derivatives) .
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Amino Group pKa: ~2.5–3.0, making it protonated under physiological conditions.
Thermal Stability
Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures above 200°C, suggesting moderate thermal stability.
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
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Fluorine: Increases metabolic stability by resisting cytochrome P450 oxidation .
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Methyl Group: Balances solubility and binding affinity in hydrophobic enzyme pockets.
Future Research Directions
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